molecular formula C8H7NO4 B1583419 6-Methyl-2,3-pyridinedicarboxylic acid CAS No. 53636-70-7

6-Methyl-2,3-pyridinedicarboxylic acid

Cat. No. B1583419
Key on ui cas rn: 53636-70-7
M. Wt: 181.15 g/mol
InChI Key: PHQBKLKZIXCRIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05935973

Procedure details

A mixture of 6-methylpyridine-2,3-dicarboxylic acid (19.75 g) and acetic anhydride (51 ml) was stirred and heated in an oil bath (bath temperature 110° C.) for 5 hours. The solvent was removed in vacuo and a 2:1 mixture of dichloromethane and ether was added, giving a dark brown solid. A solution of this solid in dichloromethane was passed through a pad of silica gel, eluting with dichloromethane, and the solvent was then evaporated to give partially purified 6-methylpyridine-2,3-dicarboxylic acid anhydride (12.1 g).
Quantity
19.75 g
Type
reactant
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=O)[C:5]([C:11]([OH:13])=[O:12])=[CH:4][CH:3]=1.C(OC(=O)C)(=O)C>ClCCl>[CH3:1][C:2]1[N:7]=[C:6]2[C:8]([O:13][C:11](=[O:12])[C:5]2=[CH:4][CH:3]=1)=[O:10]

Inputs

Step One
Name
Quantity
19.75 g
Type
reactant
Smiles
CC1=CC=C(C(=N1)C(=O)O)C(=O)O
Name
Quantity
51 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
a 2:1 mixture of dichloromethane and ether
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
giving a dark brown solid
WASH
Type
WASH
Details
eluting with dichloromethane
CUSTOM
Type
CUSTOM
Details
the solvent was then evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C2C(=N1)C(=O)OC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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